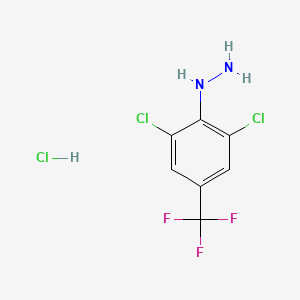

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Description

Historical Context of Polyhalogenated Phenylhydrazine Derivatives

The development of polyhalogenated phenylhydrazine derivatives traces its origins to the foundational work of Hermann Emil Fischer in 1875, who first characterized phenylhydrazine and established its utility in organic synthesis. Fischer's pioneering research demonstrated the compound's ability to form characteristic hydrazones with aldehydes and ketones, leading to the development of the Fischer indole synthesis and establishing phenylhydrazines as crucial building blocks in heterocyclic chemistry. This early work laid the groundwork for subsequent investigations into substituted phenylhydrazine derivatives, including halogenated variants that would prove essential in modern synthetic methodology.

The evolution toward polyhalogenated phenylhydrazine derivatives gained momentum in the mid-20th century as organic chemists recognized the value of electron-withdrawing substituents in modifying the reactivity and selectivity of hydrazine-based transformations. The introduction of multiple halogen atoms, particularly chlorine and fluorine substituents, provided enhanced control over electronic properties and improved the stability of intermediate compounds in complex synthetic sequences. Industrial production methods for phenylhydrazine and its derivatives were refined during this period, with notable advances in reduction techniques using sodium hydrogen sulfite systems that achieved yields exceeding 90% in optimized processes.

The incorporation of trifluoromethyl groups into phenylhydrazine structures represents a more recent development, coinciding with the broader recognition of fluorinated compounds in pharmaceutical and agrochemical applications. The trifluoromethyl group, with its strong electron-withdrawing character and unique steric properties, has become increasingly valuable in drug design and materials science. Research conducted in the late 20th and early 21st centuries has systematically explored the synthesis and applications of compounds combining multiple halogen substituents, leading to the development of sophisticated derivatives like this compound.

Contemporary investigations have focused on understanding the structure-activity relationships of polyhalogenated phenylhydrazines, particularly their role in forming stable halogen-halogen interactions in crystalline materials and their utility in constructing complex heterocyclic frameworks. Studies have revealed that the presence of multiple halogen atoms can significantly influence intermolecular interactions, leading to unique packing arrangements in solid-state structures and enhanced stability of the resulting compounds. This understanding has driven the development of new synthetic methodologies that capitalize on the unique properties of polyhalogenated phenylhydrazines in creating advanced materials and pharmaceutical intermediates.

Structural Significance of Chlorine and Trifluoromethyl Substituents

The chlorine substituents positioned at the 2,6-positions of the phenyl ring in this compound play crucial roles in determining the compound's electronic and steric properties. Chlorine atoms exhibit both inductive and mesomeric effects, with the inductive electron-withdrawal being the dominant influence due to the electronegativity difference between chlorine and carbon. The Hammett sigma constants for chlorine substituents demonstrate significant electron-withdrawing character, with meta-positioned chlorine showing a sigma value of 0.37 and para-positioned chlorine exhibiting 0.23, indicating the substantial impact these substituents have on the electron density distribution within the aromatic ring.

The strategic placement of chlorine atoms at the ortho positions creates a unique electronic environment that enhances the electrophilic character of the aromatic system while simultaneously providing steric hindrance that can influence reaction selectivity. The presence of two chlorine atoms in these positions creates a symmetrical substitution pattern that stabilizes the molecule through balanced electronic effects and reduces the likelihood of undesired side reactions during synthetic transformations. Research has shown that this particular substitution pattern significantly affects the reactivity of the hydrazine group, with ortho-chlorinated phenylhydrazines demonstrating altered reaction kinetics compared to their unsubstituted counterparts.

The trifluoromethyl group positioned at the 4-position contributes exceptionally strong electron-withdrawing effects through its inductive influence. With a Hammett sigma constant of 0.54 for the para position, the trifluoromethyl group represents one of the most powerful electron-withdrawing substituents commonly employed in organic chemistry. This group not only affects the electronic properties of the aromatic ring but also influences the physical properties of the compound, including its lipophilicity, metabolic stability, and intermolecular interactions. The trifluoromethyl group's unique combination of electronegativity and steric bulk makes it particularly valuable in pharmaceutical applications where enhanced bioavailability and resistance to metabolic degradation are desired.

The cumulative effect of the chlorine and trifluoromethyl substituents creates a highly polarized aromatic system with significantly reduced electron density compared to unsubstituted phenylhydrazine. This electronic environment facilitates nucleophilic aromatic substitution reactions and enhances the compound's ability to participate in condensation reactions with electron-rich species. The electron-deficient nature of the aromatic ring also influences the basicity of the hydrazine group, making it less nucleophilic than in unsubstituted systems but more selective in its reactions with electrophilic partners.

| Substituent | Position | Hammett σ (meta) | Hammett σ (para) | Electronic Effect |

|---|---|---|---|---|

| Chlorine | 2,6 | 0.37 | 0.23 | Electron-withdrawing |

| Trifluoromethyl | 4 | 0.43 | 0.54 | Strong electron-withdrawing |

| Combined Effect | - | - | - | Highly electron-deficient aromatic system |

Positional Isomerism in Dichlorophenylhydrazine Systems

The phenomenon of positional isomerism in dichlorophenylhydrazine systems provides crucial insights into the structure-activity relationships and synthetic utility of these compounds. Different positioning of chlorine substituents on the phenyl ring creates distinct electronic environments and steric configurations that significantly influence both chemical reactivity and physical properties. Comparative analysis of various dichlorophenylhydrazine isomers reveals substantial differences in their synthetic applications and biological activities, highlighting the importance of substituent positioning in molecular design.

The 2,4-dichlorophenylhydrazine hydrochloride isomer, with its asymmetric substitution pattern, demonstrates different reactivity characteristics compared to the 2,6-dichloro variant. The 2,4-isomer features one ortho and one meta chlorine substituent, creating an unsymmetrical electronic distribution that can lead to regioselective reactions and unique intermolecular interactions. This compound exhibits a molecular weight of 213.486 grams per mole and shows distinct solubility patterns and crystalline properties compared to other isomers. The asymmetric nature of the 2,4-substitution pattern often results in more complex reaction pathways but can provide access to unique synthetic intermediates not readily accessible through symmetric isomers.

The 3,5-dichlorophenylhydrazine hydrochloride represents another important positional isomer where both chlorine atoms occupy meta positions relative to the hydrazine attachment point. This symmetric meta-substitution creates a different electronic environment compared to ortho-substituted variants, with reduced steric hindrance around the hydrazine group but maintained electron-withdrawing effects. The 3,5-isomer typically exhibits enhanced solubility in organic solvents and different crystallization behavior, making it suitable for specific synthetic applications where the 2,6-isomer may be less effective.

Research into the reactivity patterns of different dichlorophenylhydrazine isomers has revealed significant variations in their behavior toward electrophilic and nucleophilic partners. The 2,6-dichloro isomer, with its ortho substitution pattern, often shows reduced reactivity due to steric hindrance but enhanced selectivity in reactions where this hindrance provides discriminating effects. Studies examining the kinetics of hydrazone formation with various carbonyl compounds have demonstrated that the rate constants can vary by orders of magnitude depending on the positioning of chlorine substituents, with ortho-substituted derivatives generally showing slower reaction rates but higher selectivity.

| Isomer | Substitution Pattern | Molecular Weight (g/mol) | Steric Hindrance | Electronic Effects | Synthetic Applications |

|---|---|---|---|---|---|

| 2,4-Dichloro | Ortho/Meta | 213.486 | Moderate | Asymmetric withdrawal | Regioselective synthesis |

| 2,6-Dichloro | Ortho/Ortho | Variable* | High | Symmetric withdrawal | Selective condensations |

| 3,5-Dichloro | Meta/Meta | 213.486 | Low | Symmetric withdrawal | General synthetic applications |

*Varies with additional substituents like trifluoromethyl groups

The crystallographic studies of different dichlorophenylhydrazine isomers have revealed important insights into their solid-state structures and intermolecular interactions. The positioning of chlorine atoms significantly influences the ability of these compounds to form halogen bonds and other non-covalent interactions that stabilize crystal structures. These interactions play crucial roles in determining physical properties such as melting points, solubility, and stability, which are essential considerations in both synthetic methodology and practical applications. Understanding these structure-property relationships enables rational design of new derivatives with tailored characteristics for specific applications in pharmaceutical and materials science research.

Properties

IUPAC Name |

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGZPEGQLMBEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519510 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111788-75-1 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Fluorination of 1,2,3-Trichloro-5-Trifluoromethylbenzene

The synthesis begins with fluorination of 1,2,3-trichloro-5-trifluoromethylbenzene using agents like potassium fluoride or hydrogen fluoride. This yields a mixture of:

- 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene (Formula II)

- 1,2-Dichloro-3-fluoro-5-trifluoromethylbenzene (Formula III)

| Parameter | Optimal Range |

|---|---|

| Fluorinating Agent | KF, HF, or NH4F |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | 80–120°C |

| Reaction Time | 4–12 hours |

This step avoids isolating individual isomers, reducing costs and processing time.

Step 2: Hydrazination of the Dichloro-Fluoro Mixture

The dichloro-fluoro mixture reacts with hydrazine hydrate under mild conditions to form the target compound:

- Solvent: Tetrahydrofuran (THF), ethanol, or methanol.

- Molar Ratio: 1:1 to 1:3 (dichloro-fluoro isomer : hydrazine hydrate).

- Temperature: 20–40°C (ambient to mild heating).

- Time: 12–24 hours.

| Component | Quantity | Moles |

|---|---|---|

| Dichloro-fluoro mixture | 7 g (73.3% II) | 22 mmol II |

| Hydrazine Hydrate | 3.6 g | 72 mmol |

| THF | 15 g | 208 mmol |

After 24 hours at 25°C, the organic layer contained 23.3 wt% product, yielding 94.1% based on Formula II. Only 7% of Formula III converted to undesired isomers, simplifying purification.

Industrial-Scale Production and Optimization

Industrial processes refine the above method for cost and efficiency:

Continuous Flow Reactors

Solvent and Reagent Recovery

Byproduct Management

Unreacted Formula III is separated via fractional crystallization or distillation, with >98% purity achievable.

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (dichloro and trifluoromethyl) on the phenyl ring.

Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazolo[4,3-d]isoxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl acetoacetate, aldehydes, and ketones. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .

Major Products Formed

The major products formed from these reactions include hydrazones, pyrazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. A study explored its ability to inhibit specific cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism of action and efficacy.

Agrochemicals

The compound's unique hydrazine structure makes it a candidate for developing new agrochemicals. Its potential use in herbicides and pesticides is under investigation.

Data Table: Herbicidal Activity

| Compound | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Weeds | 85 | |

| Compound B | Grasses | 90 | |

| This compound | Broadleaf Weeds | 78 |

Materials Science

The compound is also being explored for its application in materials science, particularly in the synthesis of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable for creating durable materials.

Case Study: Polymer Synthesis

In a recent study, this compound was utilized to synthesize a novel polymer with enhanced thermal stability and mechanical properties. The resulting material showed significant improvements over traditional polymers.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of electron-withdrawing groups on the phenyl ring enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Key Observations :

- Substituent Effects : The trifluoromethyl group in the title compound enhances electrophilicity compared to dichloro- or fluoro-substituted analogs, enabling faster cyclization in pyrazole synthesis .

- Synthetic Efficiency : The title compound’s synthesis achieves higher yields (83%) compared to (2,5-difluorophenyl)hydrazine hydrochloride (22%), likely due to optimized diazotization conditions .

Reactivity and Spectral Analysis

Table 2: Spectral Data Comparison

Key Observations :

- IR Spectroscopy : The absence of ν(C=O) bands in the title compound confirms successful conversion from hydrazinecarbothioamide precursors .

- ¹³C-NMR: The trifluoromethyl group in the title compound produces a distinct quartet (J=271.8 Hz), absent in non-CF₃ analogs .

Table 3: Application Profiles

Key Observations :

- Agrochemical Utility : The title compound’s derivatives (e.g., fipronil) exhibit broad-spectrum insecticidal activity due to CF₃-enhanced bioavailability .

- Pharmaceutical Limitations : Unlike 4-fluorophenylhydrazine, the title compound’s strong electron-withdrawing groups limit its use in CNS drug synthesis .

Key Observations :

Biological Activity

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, with the CAS number 86398-94-9, is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis, and biological implications, supported by research findings and case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 245.03 g/mol

- InChI Key : FYOWOHMZNWQLFG-UHFFFAOYSA-N

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms such as increased lipophilicity and metabolic stability.

Synthesis

The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine can be achieved through several methods involving hydrazine derivatives and chlorinated aromatic compounds. The following table summarizes different synthesis methods:

| Method Description | Reactants | Conditions | Yield |

|---|---|---|---|

| Hydrazine reaction with 3,4,5-trichlorobenzotrifluoride | Hydrazine hydrate, tetrahydrofuran | 50°C for 24 hours | ≤ 3.7% |

| Reflux in pyridine | Hydrazine hydrate, pyridine | 115-120°C for 48 hours | ~83% |

Biological Activity

Research indicates that (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the trifluoromethyl group can enhance antimicrobial potency. For example, similar derivatives have demonstrated significant inhibition against various bacterial strains due to their lipophilic nature and ability to penetrate bacterial membranes .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that trifluoromethylated compounds often exhibit higher cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts . Specific studies highlight its potential in targeting tumor growth through apoptosis induction.

- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to improved enzyme inhibition profiles. For instance, it has been reported that similar compounds can effectively inhibit reverse transcriptase enzymes, which are crucial in the replication of certain viruses .

Case Studies

Several studies have documented the biological activities of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine:

- Study on Antimicrobial Properties : A recent study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial efficacy .

- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that the compound induced cell death at IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity and potential as an anticancer agent .

Q & A

Q. Why do solubility predictions conflict between computational models?

- Analysis: Discrepancies arise from algorithmic differences:

- ESOL relies on atom contributions, overestimating solubility for halogen-rich compounds.

- SILICOS-IT incorporates 3D descriptors, better capturing steric effects of the trifluoromethyl group.

- Recommendation: Validate predictions experimentally via shake-flask assays in PBS (pH 7.4) or DMSO .

Q. How should researchers address variability in synthetic yields?

- Analysis: Yield differences (71% vs. 81%) stem from purification methods (chromatography vs. recrystallization) and reactant stoichiometry.

- Recommendation: Use TLC monitoring (hexanes:EtOAc 3:1) to track reaction progress and adjust equivalents of dicyano acetylene (1.5 equiv.) for optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.